N'-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide
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Overview
Description
N’-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide is a chemical compound with the molecular formula C7H16N4O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with hydroxylamine and other reagents. One common method includes the reaction of 1-(2-hydroxyethyl)piperazine with hydroxylamine hydrochloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or distillation to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl and carboximidamide groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4-(2-oxoethyl)piperazine-1-carboximidamide, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N’-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The hydroxyl and carboximidamide groups play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: A related compound used in similar applications but lacks the carboximidamide group.
N-(2-Hydroxyethyl)piperazine: Another similar compound with applications in organic synthesis and pharmaceuticals.
Uniqueness
N’-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H16N4O2 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N'-hydroxy-4-(2-hydroxyethyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C7H16N4O2/c8-7(9-13)11-3-1-10(2-4-11)5-6-12/h12-13H,1-6H2,(H2,8,9) |
InChI Key |
ONCQSVVJZGBRHP-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1CCO)/C(=N/O)/N |
Canonical SMILES |
C1CN(CCN1CCO)C(=NO)N |
Origin of Product |
United States |
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